1-(4-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(4-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-chlorobenzyl and 4-chlorophenyl Groups: These groups can be introduced via nucleophilic substitution reactions using 4-chlorobenzyl chloride and 4-chlorophenyl chloride, respectively.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 1-(4-chlorophenyl)-3-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Uniqueness
1-(4-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both 4-chlorobenzyl and 4-chlorophenyl groups, which may confer distinct chemical and biological properties compared to other thienopyrimidines.
Properties
Molecular Formula |
C19H12Cl2N2O2S |
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Molecular Weight |
403.3 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H12Cl2N2O2S/c20-13-3-1-12(2-4-13)11-22-16-9-10-26-17(16)18(24)23(19(22)25)15-7-5-14(21)6-8-15/h1-10H,11H2 |
InChI Key |
AYEUHZLWZYHGEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)Cl)SC=C3)Cl |
Origin of Product |
United States |
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